2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride
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Overview
Description
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is a compound that features both azetidine and imidazole rings in its structure. Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1-methylimidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products
The major products formed from these reactions include various substituted azetidine and imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in sugar beets with gametocidal properties.
Imidazole derivatives: Compounds like metronidazole and tinidazole, which are used as antimicrobial agents.
Uniqueness
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is unique due to the combination of azetidine and imidazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in research and industry .
Properties
IUPAC Name |
2-(azetidin-3-yl)-1-methylimidazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYCRJAEOFVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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